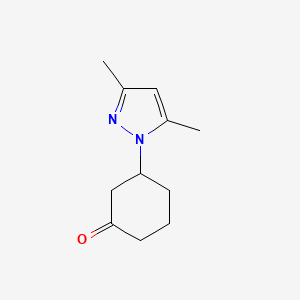

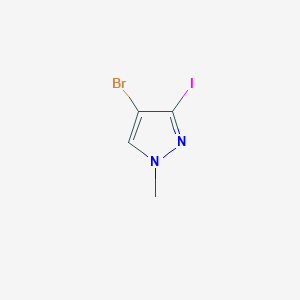

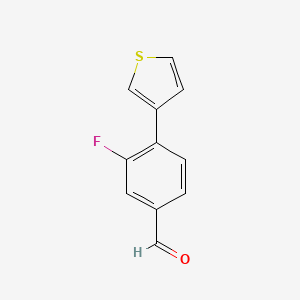

![molecular formula C14H11N3O3 B1450488 8-羧基-2-(2-甲氧基苯基)-[1,2,4]三唑并[1,5-a]吡啶 CAS No. 1368051-28-8](/img/structure/B1450488.png)

8-羧基-2-(2-甲氧基苯基)-[1,2,4]三唑并[1,5-a]吡啶

描述

“2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid” is a compound that belongs to the class of [1,2,4]triazolo [1,5-a]pyrimidines . These compounds are known for their wide range of biological activities and are used in the treatment of various diseases .

Synthesis Analysis

The synthesis of [1,2,4]triazolo [1,5-a]pyrimidines involves a series of chemical reactions . The structures of the compounds are confirmed by IR, 1 H-NMR, MS, and elemental analysis . The reaction efficiently proceeds with microwave irradiation, which speeds up the process .Molecular Structure Analysis

The molecular structure of the compound is confirmed by several spectroscopic techniques . The identity of the newly synthesized compounds was established using these techniques, and X-ray single-crystal tools were employed to authenticate the suggested structures of some representative samples .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo [1,5-a]pyrimidines include aromatic nucleophilic substitution and transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various methods such as IR, 1 H-NMR, MS, and elemental analysis .科学研究应用

杂环化合物的合成

该化合物用于合成杂环化合物,杂环化合物是指环状化合物中至少有两个不同的元素作为环成员的原子 . 这些化合物的合成在药物化学和医药化学领域有着巨大的应用 .

微波辅助无催化剂合成

该化合物参与了一种无催化剂、无添加剂、环保的合成方法,用于在微波条件下合成1,2,4-三唑并[1,5-a]吡啶 . 该串联反应涉及使用烯胺腈和苯酰肼 .

RORγt 逆向激动剂

该化合物表现出作为RORγt 逆向激动剂的活性 . RORγt 是一种核受体,在调节免疫反应中起着至关重要的作用,其逆向激动剂在自身免疫性疾病中具有潜在的治疗应用 .

PHD-1、JAK1 和 JAK2 抑制剂

该化合物作为 PHD-1、JAK1 和 JAK2 抑制剂起作用 . 这些酶在各种生物过程中起着重要作用,其抑制剂可用于治疗多种疾病 .

心血管疾病的治疗

该化合物用于治疗心血管疾病 . 心血管疾病是全球主要的死亡原因,人们不断寻求新的治疗剂 .

2 型糖尿病的治疗

该化合物用于治疗 2 型糖尿病 . 糖尿病是一种慢性病,发生在身体无法有效利用其产生的胰岛素时 .

增生性疾病的治疗

该化合物用于治疗增生性疾病 . 这些疾病的特征是细胞过度增殖,这可能导致癌症等疾病 .

材料科学领域的应用

作用机制

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Triazole compounds, which include two carbon and three nitrogen atoms in their structure, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine scaffold have been reported to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

生化分析

Biochemical Properties

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), where it acts as an inhibitor . This inhibition can modulate signaling pathways that are crucial for cell proliferation and immune responses. Additionally, it has been found to interact with retinoic acid receptor-related orphan receptor gamma t (RORγt), acting as an inverse agonist . These interactions highlight the compound’s potential in regulating immune responses and inflammatory processes.

Cellular Effects

The effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving JAK-STAT signaling . This modulation can lead to changes in gene expression, affecting cellular metabolism and immune responses. The compound has also been observed to impact cell proliferation and apoptosis, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating the JAK-STAT pathway. Additionally, its interaction with RORγt involves binding to the ligand-binding domain, leading to a conformational change that reduces the receptor’s activity . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and modulation of immune responses, are sustained over time . These findings suggest that the compound could be effective in chronic treatment scenarios.

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 activity, leading to reduced inflammation and immune modulation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative demethylation and hydroxylation, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, making it crucial to understand its metabolic profile for effective drug development.

Transport and Distribution

Within cells and tissues, 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . It has been observed to accumulate in the liver and kidneys, which are primary sites of metabolism and excretion . The compound’s distribution profile is essential for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Understanding these localization dynamics is vital for elucidating the compound’s mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-11-7-3-2-5-9(11)12-15-13-10(14(18)19)6-4-8-17(13)16-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTMGVWQHGALOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

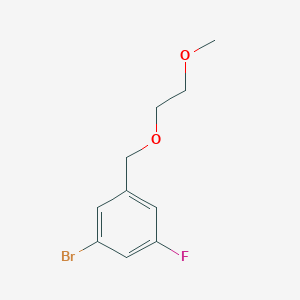

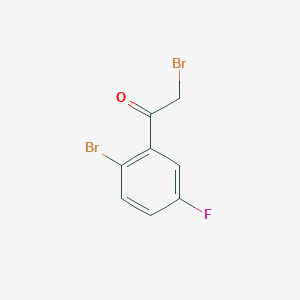

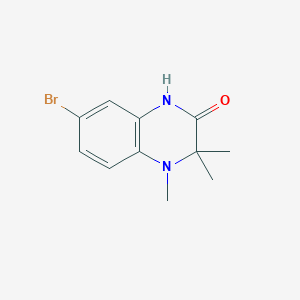

![8-(3-Bromo-5-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1450406.png)

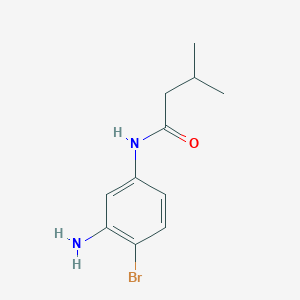

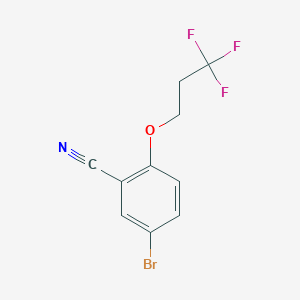

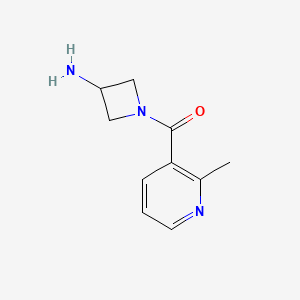

amine](/img/structure/B1450420.png)

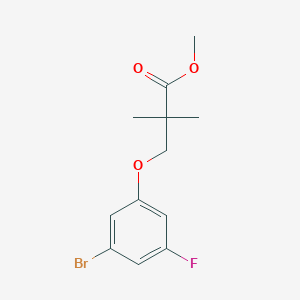

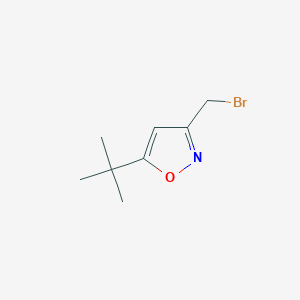

![2-N-[2-(4-Fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)